![molecular formula C13H17N3O4 B3007196 6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2173996-49-9](/img/structure/B3007196.png)

6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

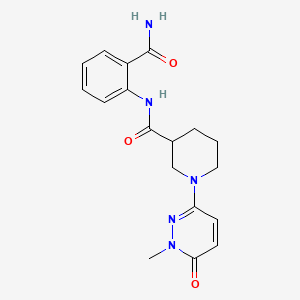

The compound "6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid" is a chemical of interest due to its structural features, which include a pyrrolopyrimidine core, a tert-butoxycarbonyl group, and a carboxylic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the chemistry of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl esters as starting materials. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce various substituted pyrroles . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to form Schiff base compounds . These methods suggest that the tert-butyl group is a common protecting group in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography . For example, compound 2a, which contains a tert-butyl group and is part of a dihydrothienopyridine system, crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize its structure . These findings indicate that the tert-butyl group does not hinder the formation of stable molecular structures with intramolecular hydrogen bonding.

Chemical Reactions Analysis

The tert-butyl esters are reactive towards singlet oxygen, leading to the formation of peroxidic intermediates that can be further transformed into various functionalized pyrroles . This reactivity towards oxygen species could be relevant when considering the stability and reactivity of "this compound" under different conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the provided papers, the characterization of similar compounds can offer some insights. The presence of tert-butyl groups in these compounds suggests that they are likely to have increased steric bulk, which can affect their solubility and reactivity . The intramolecular hydrogen bonds observed in the crystal structures of related compounds also suggest that such interactions could play a role in the physical properties of the compound of interest .

Aplicaciones Científicas De Investigación

Chemical Interactions and Derivative Formation

- The interaction of similar compounds with methyl- and tert-butylglycinate has been studied, leading to derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions are significant for synthesizing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).

Synthesis of Pyrrolopyrimidines and Imidazoles

- A one-step synthesis method has been reported for creating compounds like 8-t-butoxycarbonyl-6,7-dimethyl-2-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine, highlighting the versatility and chemical reactivity of these structures (Ross, Vishwakarma & Sowell, 1987).

Antifolate Synthesis and Antitumor Activities

- Novel antifolates characterized by a pyrrolo[2,3-d]pyrimidine ring have been synthesized, showing significant growth-inhibitory effects against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Miwa, Hitaka, Akimoto & Nomura, 1991).

Synthesis of Methyl Esters of Pyrrolopyrimidine-6-Carboxylic Acids

- Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids have been synthesized, leading to derivatives of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids with fungicidal properties (Тумкявичюс, Урбонас & Вайнилавичюс, 2013).

Bioconjugates for Biosensing and Biomedical Applications

- Functionalized ruthenium(II) polypyridyl complexes have been synthesized for use in biosensing and biomedical applications. These complexes can be coupled with carriers like peptide nucleic acids, demonstrating the adaptability of pyrrolopyrimidines in bioconjugate technology (Bischof et al., 2013).

Novel Antifolates with Cyclopenta[d]pyrimidine Ring

- Synthesis of novel antifolates with a 6-5 fused ring system, including a cyclopenta[d]pyrimidine ring, has been achieved. These compounds exhibit potent inhibition of dihydrofolate reductase and cell growth, suggesting their utility in cancer treatment (Kotake et al., 1994).

Synthesis of Amino Acid Derivatives for Anticancer Agents

- A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug design (Kumar et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids .

Biochemical Pathways

Compounds with similar structures have been found to inhibit certain biochemical pathways . More research is needed to determine the exact biochemical pathways this compound affects.

Result of Action

Compounds with similar structures have shown pronounced pharmacological action . More research is needed to determine the exact effects of this compound.

Propiedades

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-7-14-5-8-9(15-7)6-16(10(8)11(17)18)12(19)20-13(2,3)4/h5,10H,6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBATIHPBKJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(N(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)